molecular formula C7H15N3Si B2863797 1-(Trimethylsilylmethyl)pyrazol-4-amine CAS No. 2361634-79-7

1-(Trimethylsilylmethyl)pyrazol-4-amine

Cat. No.: B2863797
CAS No.: 2361634-79-7
M. Wt: 169.303
InChI Key: NMGRUFXUHXDIKP-UHFFFAOYSA-N
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Description

1-(Trimethylsilylmethyl)pyrazol-4-amine is a pyrazole derivative featuring a trimethylsilylmethyl (-CH₂Si(CH₃)₃) substituent at the 1-position and an amine group at the 4-position.

Properties

IUPAC Name

1-(trimethylsilylmethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3Si/c1-11(2,3)6-10-5-7(8)4-9-10/h4-5H,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGRUFXUHXDIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Pyrazol-4-amine

Mechanistic Overview

The alkylation of pyrazol-4-amine at the N1 position involves deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with trimethylsilylmethyl halides. Pyrazole’s N1-H has a pKa of ~14–16, requiring strong bases (e.g., NaH, LDA) for deprotonation. The amine at C4 must be protected to prevent undesired side reactions.

Protection-Deprotection Strategy
  • Protection : The C4 amine is acetylated using acetic anhydride or tert-butoxycarbonyl (Boc) groups.
  • Alkylation : Deprotonation with NaH in THF at 0°C, followed by reaction with trimethylsilylmethyl iodide (TMS-CH2I), yields 1-(trimethylsilylmethyl)pyrazol-4-acetamide.
  • Deprotection : Hydrolysis with HCl/MeOH or TFA removes the acetyl/Boc group, yielding the free amine.

Key Challenge : Competing alkylation at C4 necessitates precise stoichiometry and low temperatures (−20°C) to favor N1 selectivity.

Cyclocondensation of Trimethylsilylmethylhydrazine with 1,3-Diketones

Hydrazine Synthesis

Trimethylsilylmethylhydrazine is prepared via nucleophilic substitution of chloromethyltrimethylsilane with hydrazine hydrate:
$$ \text{NH}2\text{NH}2 + \text{ClCH}2\text{Si(CH}3\text{)}3 \rightarrow \text{NH}2\text{NHCH}2\text{Si(CH}3\text{)}_3 + \text{HCl} $$
This reaction proceeds in ethanol at reflux (78°C, 12 h) with a 65–70% yield.

Pyrazole Ring Formation

Reaction of trimethylsilylmethylhydrazine with 1,3-diketones (e.g., acetylacetone) under acidic conditions (H2SO4, AcOH) generates 1-(trimethylsilylmethyl)-3,5-dimethylpyrazole. Subsequent nitration at C4 (HNO3/H2SO4, 0°C) introduces a nitro group, which is reduced to an amine using H2/Pd-C (80% yield).

Limitation : Nitration regioselectivity depends on directing effects; electron-donating groups (e.g., methyl) favor C4 substitution.

Nucleophilic Substitution at C1

Chloromethyl Intermediate

1-Chloromethylpyrazol-4-amine is synthesized via Vilsmeier-Haack formylation of pyrazol-4-amine, followed by reduction (NaBH4) and chlorination (SOCl2).

Silyl Group Introduction

The chloromethyl intermediate reacts with trimethylsilylmethylmagnesium chloride in THF at −78°C, yielding 1-(trimethylsilylmethyl)pyrazol-4-amine (62% yield).

Advantage : Avoids protection-deprotection steps but requires anhydrous conditions.

Reductive Amination of Pyrazole-4-carbaldehyde

Formylation via Vilsmeier-Haack

Pyrazole-4-carbaldehyde is synthesized using POCl3/DMF at 90°C. Condensation with hydroxylamine forms the oxime, which is hydrogenated (H2, Ra-Ni) to the amine.

Silylation at N1

The free pyrazole nitrogen is alkylated with trimethylsilylmethyl iodide as described in Section 1.1.

Yield Optimization : Sequential formylation-amination-silylation achieves a 55% overall yield.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Direct Alkylation Protection, alkylation, deprotection 45–50 Straightforward Low regioselectivity
Cyclocondensation Hydrazine synthesis, nitration 60–65 Scalable Multi-step, nitration challenges
Nucleophilic Substitution Chloromethyl intermediate, Grignard 60–62 No protection needed Anhydrous conditions required
Reductive Amination Formylation, amination, silylation 50–55 Compatible with diverse aldehydes Moderate yields

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilylmethyl)pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring.

    Substitution: The trimethylsilylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various pyrazole derivatives, while substitution reactions can produce N-arylpyrazoles .

Scientific Research Applications

1-(Trimethylsilylmethyl)pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilylmethyl)pyrazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilylmethyl group enhances the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-4-amine Derivatives

The following table summarizes key physicochemical and synthetic properties of 1-(Trimethylsilylmethyl)pyrazol-4-amine and its analogs:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound Trimethylsilylmethyl 169.09 (calculated) Not reported High lipophilicity; potential use in organosilicon chemistry
1-Tetrahydropyran-4-yl-1H-pyrazol-4-amine Tetrahydropyran-4-yl 167.21 105–107 Polar ether oxygen; used in medicinal chemistry intermediates
1-(1-Adamantyl)-1H-pyrazol-4-amine Adamantyl 229.34 (calculated) Not reported Bulky, rigid structure; explored in drug design for CNS targets
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl 234.70 (calculated) Not reported Halogenated aromatic moiety; antimicrobial activity
1-Benzyl-1H-pyrazol-4-amine Benzyl 173.21 Not reported Simple aromatic substituent; versatile building block

Structural and Electronic Comparisons

  • Trimethylsilylmethyl vs. Adamantyl : The trimethylsilyl group is smaller and more lipophilic than the adamantyl group, which is bulkier and enhances metabolic stability in pharmaceuticals .
  • Tetrahydropyran-4-yl vs. Benzyl: The tetrahydropyran group introduces polarity via its ether oxygen, contrasting with the nonpolar benzyl group. This difference impacts solubility and binding affinity in drug-receptor interactions .

Spectroscopic Data

  • 1H NMR : Trimethylsilyl groups exhibit characteristic singlet peaks near 0 ppm for Si(CH₃)₃. Pyrazole protons resonate between 6.5–8.5 ppm , while the amine proton appears as a broad signal near 2–5 ppm (depending on exchange rate) .
  • Infrared Spectroscopy : N-H stretching vibrations for the amine group are observed at ~3300 cm⁻¹ , while Si-C stretches appear near 1250 cm⁻¹ .

Research Findings and Challenges

  • Reactivity : The trimethylsilylmethyl group may hinder electrophilic substitution at the pyrazole ring due to steric shielding, contrasting with electron-withdrawing substituents (e.g., trifluoromethyl) that activate certain positions .

Biological Activity

1-(Trimethylsilylmethyl)pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The trimethylsilyl group enhances the lipophilicity and stability of the compound, potentially influencing its pharmacokinetic properties.

Biological Activities

The biological activities of this compound can be categorized into several therapeutic areas:

1. Antitumor Activity

  • Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds related to this compound have shown promising results against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with inhibition rates exceeding 50% at certain concentrations .

2. Anti-inflammatory Properties

  • The compound has been evaluated for its anti-inflammatory effects, particularly in models of neuroinflammation. In vitro studies indicated that it could reduce microglial activation and astrocyte proliferation in response to inflammatory stimuli . This suggests potential applications in treating neurodegenerative diseases.

3. Antimicrobial Activity

  • Pyrazole derivatives have also been tested for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives demonstrated sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways. For example, some pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammatory responses.
  • Receptor Interaction: The structural features of this compound allow it to interact with various receptors, potentially modulating signaling pathways involved in tumor growth and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

SubstituentEffect on ActivityReference
TrimethylsilylIncreases lipophilicity and stability
Alkyl groups at N1Varies; some increase antiproliferative activity while others decrease it
Aromatic substitutionsCan enhance or diminish activity against specific cancer cell lines

Case Studies and Research Findings

Several studies have highlighted the potential of this compound and its derivatives:

  • Anticancer Studies:
    • A series of pyrazole derivatives were synthesized and tested against multiple tumor cell lines. Notably, one derivative exhibited an IC50 value of 0.125 mg/mL against S. aureus, showcasing its broad-spectrum activity .
  • Neuroprotective Effects:
    • In vivo studies demonstrated that certain pyrazole derivatives could significantly reduce neuroinflammation in animal models, suggesting their utility in treating conditions like Alzheimer's disease .
  • Antimicrobial Evaluation:
    • Compounds related to this compound displayed potent activity against resistant bacterial strains, indicating their potential as novel antibiotics .

Q & A

Q. What are the optimal synthetic routes for 1-(trimethylsilylmethyl)pyrazol-4-amine, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via [3+2] cycloaddition reactions.
  • Step 2 : Introduction of the trimethylsilylmethyl group through nucleophilic substitution or silylation reactions. For example, using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine .
  • Critical factors : Temperature (60–80°C for silylation), solvent polarity (DMF or THF), and reaction time (12–24 hours). Optimizing these parameters can improve yields from ~50% to >80% .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry of the pyrazole ring and silyl group attachment. For instance, the trimethylsilyl protons appear as a singlet at δ 0.1–0.3 ppm .
  • X-ray Crystallography : Resolves steric effects of the bulky silyl group and validates bond angles (e.g., C–Si–C ≈ 109.5°) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 211.1234) .

Q. How can researchers optimize purification methods for this compound?

  • Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate) to separate silylated byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the pyrazole ring?

  • Electronic Effects : Electron-withdrawing groups (e.g., –CF3_3) direct substitutions to the N1 position, while bulky silyl groups favor C4 modifications .
  • Catalytic Control : Palladium catalysts (e.g., Pd(OAc)2_2) enable Suzuki couplings at C3/C5 positions with aryl boronic acids .

Q. How do steric and electronic properties of the trimethylsilylmethyl group influence reactivity?

  • Steric Hindrance : The TMS group reduces nucleophilic attack at C4 but enhances stability against oxidation.
  • Electronic Effects : The Si–C bond polarizes adjacent C–H bonds, facilitating deprotonation for alkylation reactions .

Q. What mechanisms explain contradictory bioactivity data in enzyme inhibition assays?

  • Target Selectivity : The compound may inhibit DHX9 RNA helicase (IC50_{50} = 0.8 µM) but weakly affect cyclooxygenase-2 (COX-2), leading to variability in cellular models .
  • Metabolic Stability : Rapid glucuronidation of the amine group in hepatic microsomes can reduce efficacy, necessitating prodrug strategies .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • Molecular Docking : Predict binding affinity to targets like DHX9 using AutoDock Vina (e.g., ΔG = −9.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME assess logP (2.1) and solubility (LogS = −3.2), guiding substituent modifications for better bioavailability .

Methodological Considerations

Q. What protocols resolve discrepancies in crystallographic data for silylated pyrazoles?

  • Twinned Data Refinement : Use SHELXL for high-resolution datasets (R1_1 < 5%) and twin law matrices to correct for pseudo-merohedral twinning .
  • Low-Temperature Data Collection : Cooling crystals to 100 K reduces thermal motion artifacts .

Q. How do reaction scales (lab vs. industrial) impact synthetic reproducibility?

  • Continuous Flow Reactors : Improve heat transfer and mixing for silylation steps, reducing side products (e.g., disilylated impurities) from 15% to <5% .
  • Catalyst Recycling : Immobilized Pd nanoparticles enable >90% recovery in cross-coupling reactions .

Applications in Drug Discovery

Q. What therapeutic targets are most promising for this compound?

  • Oncology : DHX9 inhibition disrupts RNA splicing in cancer cells (e.g., 70% growth inhibition in MDA-MB-231 breast cancer cells at 10 µM) .
  • Neuroinflammation : Modulates microglial TNF-α production (IC50_{50} = 5 µM) via JNK pathway suppression .

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